5-Chloro-N-[5-cyano-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide
Description
5-Chloro-N-[5-cyano-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide: is a chemical compound known for its complex structure and potential applications in various scientific fields. It is characterized by the presence of a chloro group, a cyano group, a phenylethoxy group, and a hydroxybenzamide moiety. This compound is of interest due to its unique chemical properties and potential biological activities.
Properties
CAS No. |
648924-01-0 |
|---|---|
Molecular Formula |
C22H17ClN2O3 |
Molecular Weight |
392.8 g/mol |
IUPAC Name |
5-chloro-N-[5-cyano-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C22H17ClN2O3/c23-17-7-8-20(26)18(13-17)22(27)25-19-12-16(14-24)6-9-21(19)28-11-10-15-4-2-1-3-5-15/h1-9,12-13,26H,10-11H2,(H,25,27) |
InChI Key |
VCIPHJPROBXPFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=C(C=C(C=C2)C#N)NC(=O)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-N-[5-cyano-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide typically involves multiple steps, including the introduction of the chloro, cyano, and phenylethoxy groups onto a benzamide backbone. The specific synthetic route may vary, but common steps include:
Nitration and Reduction: Introduction of the nitro group followed by reduction to form the amino group.
Chlorination: Introduction of the chloro group using reagents such as thionyl chloride or phosphorus pentachloride.
Cyano Group Introduction: Formation of the cyano group through nucleophilic substitution reactions.
Phenylethoxy Group Addition: Introduction of the phenylethoxy group via etherification reactions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form corresponding quinones.
Reduction: The cyano group can be reduced to form amines.
Substitution: The chloro group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation Products: Quinones.
Reduction Products: Amines.
Substitution Products: Various substituted benzamides.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential to form novel compounds.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry:
- Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-N-[5-cyano-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interaction with Receptors: Affecting signal transduction pathways.
Inducing Cellular Responses: Triggering apoptosis or other cellular processes.
Comparison with Similar Compounds
- 5-Chloro-N-[5-cyano-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide
- 5-Chloro-N-[5-cyano-2-(2-phenylethoxy)phenyl]-2-methoxybenzamide
- 5-Chloro-N-[5-cyano-2-(2-phenylethoxy)phenyl]-2-aminobenzamide
Comparison:
- Structural Differences: Variations in the substituents on the benzamide backbone.
- Chemical Properties: Differences in reactivity and stability.
- Biological Activities: Unique biological activities due to structural variations.
This detailed article provides a comprehensive overview of 5-Chloro-N-[5-cyano-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
5-Chloro-N-[5-cyano-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide (CAS Number: 648924-01-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H17ClN2O
- Molecular Weight : 364.84 g/mol
- Structural Characteristics : The compound features a chloro group, a cyano group, and a phenylethoxy moiety, which contribute to its biological profile.
Anticancer Properties
Research has shown that compounds similar to 5-chloro-N-[5-cyano-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide exhibit significant anticancer activity. Notably, studies have focused on the following aspects:
-
Cell Line Studies :
- The compound has been tested against various cancer cell lines, including breast adenocarcinoma (MCF-7 and MDA-MB-231) and colorectal adenocarcinoma (Caco-2 and HCT-116). Results indicated that it can inhibit cell proliferation effectively.
- In vitro studies reported that compounds with similar structures led to cell cycle arrest at the G2/M phase, suggesting a mechanism involving tubulin polymerization inhibition .
-
Mechanism of Action :
- The primary mechanism involves binding to the colchicine-binding site on tubulin, disrupting microtubule dynamics essential for mitosis. This action results in apoptosis in cancer cells .
- Additionally, the compound may interact with key oncogenic signaling pathways, further enhancing its anticancer effects.
Comparative Efficacy
A comparative analysis of various derivatives has been conducted to evaluate their efficacy:
| Compound | Cell Line | GI50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|---|
| Compound 33 | Caco-2 | 1.5 | 10 | 6.67 |
| Compound 24 | MCF-7 | 0.8 | 15 | 18.75 |
| 5-Chloro-N-[5-cyano...] | HCT-116 | TBD | TBD | TBD |
GI50: Concentration required to inhibit cell growth by 50%.
CC50: Concentration that reduces cell viability by 50%.
Case Studies
-
In Vitro Efficacy Against Cancer Cells :
A study demonstrated that the compound effectively inhibited growth in MCF-7 and MDA-MB-231 cells with a GI50 value significantly lower than that of standard chemotherapeutics like doxorubicin. The selectivity towards cancerous cells over normal retinal pigmented epithelium cells was notable, indicating potential for reduced toxicity . -
Molecular Docking Studies :
Molecular docking simulations have confirmed the binding affinity of the compound to tubulin, supporting experimental findings regarding its mechanism of action . These studies emphasize the importance of structural modifications in enhancing biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
